Aeruginosin 98B

Description

Properties

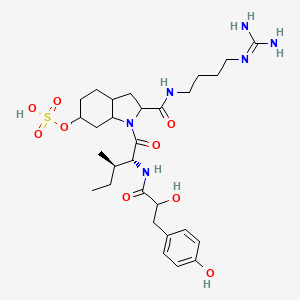

Molecular Formula |

C29H46N6O9S |

|---|---|

Molecular Weight |

654.8 g/mol |

IUPAC Name |

[2-[4-(diaminomethylideneamino)butylcarbamoyl]-1-[(2R,3R)-2-[[2-hydroxy-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]-2,3,3a,4,5,6,7,7a-octahydroindol-6-yl] hydrogen sulfate |

InChI |

InChI=1S/C29H46N6O9S/c1-3-17(2)25(34-27(39)24(37)14-18-6-9-20(36)10-7-18)28(40)35-22-16-21(44-45(41,42)43)11-8-19(22)15-23(35)26(38)32-12-4-5-13-33-29(30)31/h6-7,9-10,17,19,21-25,36-37H,3-5,8,11-16H2,1-2H3,(H,32,38)(H,34,39)(H4,30,31,33)(H,41,42,43)/t17-,19?,21?,22?,23?,24?,25-/m1/s1 |

InChI Key |

WZVRXEOKWMIDDV-APHGSVRASA-N |

Isomeric SMILES |

CC[C@@H](C)[C@H](C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Canonical SMILES |

CCC(C)C(C(=O)N1C2CC(CCC2CC1C(=O)NCCCCN=C(N)N)OS(=O)(=O)O)NC(=O)C(CC3=CC=C(C=C3)O)O |

Synonyms |

aeruginosin 98-B |

Origin of Product |

United States |

Origin, Isolation, and Biogeographical Distribution of Aeruginosin 98b Producing Organisms

Identification and Characterization of Cyanobacterial Strains Synthesizing Aeruginosin 98B (e.g., Microcystis aeruginosa)

Aeruginosin 98B was first isolated from the cultured freshwater cyanobacterium Microcystis aeruginosa, specifically the NIES-98 strain. mdpi.comnih.govnpatlas.org This strain, along with others, has been a key subject in the study of aeruginosin biosynthesis. nih.govnies.go.jp Microcystis aeruginosa is a well-known bloom-forming cyanobacterium found in freshwater environments worldwide. mdpi.com

The identification of Aeruginosin 98B and other aeruginosin variants is typically achieved through a combination of analytical techniques. High-performance liquid chromatography (HPLC) is used to separate the different peptide compounds from cyanobacterial extracts. mdpi.comnih.gov Subsequently, techniques like mass spectrometry (MS), particularly matrix-assisted laser desorption ionization-time of flight (MALDI-TOF) MS, and two-dimensional nuclear magnetic resonance (2D-NMR) are employed to determine the precise structure and mass of the isolated compounds. mdpi.comnih.govacs.org The absolute configuration of Aeruginosin 98B's seven stereogenic centers was definitively determined through X-ray crystallographic analysis of its complex with the enzyme trypsin. acs.orgnih.gov

Several strains of Microcystis aeruginosa have been identified as producers of various aeruginosins. For instance, strain Ma26 has been found to produce Aeruginosin 98B, Aeruginosin 101, and Aeruginosin 608. oup.com The aeruginosin synthetase (aer) gene cluster, responsible for the nonribosomal peptide synthesis of these compounds, has been identified and studied in several M. aeruginosa strains, including NIES-98, PCC 7806, and NIES-843. nih.govpublish.csiro.au The presence and composition of this gene cluster can vary between strains, leading to the production of different aeruginosin variants. publish.csiro.au

Table 1: Selected Microcystis aeruginosa Strains and the Aeruginosins They Produce

| Strain | Aeruginosins Produced | References |

|---|---|---|

| NIES-98 | Aeruginosin 98A, Aeruginosin 98B, Aeruginosin 98C, Aeruginosin 101 | mdpi.comnih.govnih.gov |

| NIES-298 | Aeruginosin 298A, Aeruginosin 298B, Aeruginosin 98C | mdpi.comnih.gov |

| Ma26 | Aeruginosin 98B, Aeruginosin 101, Aeruginosin 608 | oup.com |

| Mp9 | Aeruginosin 684, Aeruginosin 101 | oup.com |

| PCC 7806 | Aeruginosin 686A, Aeruginosin 686B | nih.gov |

Geographic Distribution Patterns of Aeruginosin 98B-Producing Cyanobacteria in Aquatic Ecosystems

Aeruginosin-producing cyanobacteria, including Microcystis, are globally distributed in freshwater and brackish water environments. nih.govmdpi.comresearchgate.net While specific data on the biogeographical distribution of only Aeruginosin 98B producers is limited, the distribution of the producing organisms gives an indication of its potential prevalence. Microcystis aeruginosa, the primary known source of Aeruginosin 98B, is notorious for forming harmful algal blooms in eutrophic lakes, reservoirs, and rivers across various climates. nih.govoup.compublish.csiro.au

Studies have identified aeruginosin-producing Microcystis strains in diverse geographical locations, including:

Japan: The NIES-98 strain, from which Aeruginosin 98B was originally isolated, originates from Japan. nih.govnies.go.jp Other strains like NIES-101 and NIES-205, producing different aeruginosins, were also isolated from Japanese lakes. mdpi.comnih.gov

Europe: Microcystis strains from European water bodies have been shown to produce aeruginosins. oup.com

North America: Research on cyanobacterial blooms in eutrophic lakes in New York has involved the study of Microcystis and its peptide production. oup.com

Australia: Strains of Nodularia spumigena, another aeruginosin-producing cyanobacterium, have been identified in Australia. plos.org

Israel: Microcystis aeruginosa collected from a fish pond in Israel was found to produce several novel and known aeruginosins. nih.gov

The distribution of the aeruginosin synthetase gene cluster has been found to be widespread but sporadic among Microcystis strains from different geographical origins. publish.csiro.auoup.com This suggests that while the potential for aeruginosin production is globally present, not all Microcystis populations will produce these compounds, and the specific variants produced can differ geographically. publish.csiro.au

Environmental and Ecological Factors Influencing Aeruginosin 98B Production in Natural Habitats

The production of aeruginosins, including Aeruginosin 98B, by cyanobacteria is influenced by a variety of environmental and ecological factors. These factors can affect both the growth of the cyanobacteria and the biosynthesis of these secondary metabolites.

Key influencing factors include:

Cell Density (Quorum Sensing): Studies have shown that the production of several cyanobacterial peptides, including aeruginosins, is significantly higher in high-density cultures compared to low-density ones. oup.com This suggests a possible role for quorum sensing, a cell-to-cell communication mechanism that can trigger changes in gene expression and physiology at high population densities. oup.com In this scenario, the accumulation of signaling molecules in dense blooms would stimulate peptide production. oup.com

Light Intensity and Temperature: Light and temperature are critical factors for photosynthesis and growth in cyanobacteria. Research indicates that variations in these parameters can affect the concentration of different cyanopeptides. d-nb.info In many cases, an increase in temperature and light intensity has been observed to lead to an increase in the cellular concentration of peptides. d-nb.info

Genetic Factors: The presence and specific structure of the aeruginosin synthetase (aer) gene cluster are fundamental to production. nih.govpublish.csiro.au The evolution of these gene clusters, potentially through horizontal gene transfer and recombination, has led to a high diversity of aeruginosin structures. nih.govmdpi.com The absence of certain genes within the cluster, such as halogenases, can result in the production of non-halogenated aeruginosin variants. publish.csiro.au

While comprehensive field studies on the extracellular concentrations of aeruginosins are still somewhat limited, they are generally reported in the sub-microgram per liter range. mdpi.com The interplay of these genetic and environmental factors ultimately determines the prevalence and concentration of Aeruginosin 98B and other related compounds in aquatic ecosystems.

Biosynthesis and Genetic Basis of Aeruginosin 98b

Enzymatic Pathways Involved in Aeruginosin 98B Assembly

The biosynthesis of Aeruginosin 98B is a multi-step process orchestrated by a series of dedicated enzymes. The core tetrapeptide structure is assembled through a series of condensation reactions, with each module of the synthetase complex responsible for the incorporation of a specific building block. asm.orgrsc.orgmdpi.comresearchgate.net

The backbone of the Aeruginosin 98B molecule is constructed by a multi-modular nonribosomal peptide synthetase (NRPS) system. asm.orgrsc.orgmdpi.comresearchgate.net This enzymatic complex functions as an assembly line, with each module responsible for the activation, modification (in some cases), and incorporation of a specific amino acid into the growing peptide chain. The aer gene cluster encodes for several NRPS proteins, including AerB and AerG, which are fundamental to the assembly of the peptide intermediate. researchgate.net

The process begins with the activation of the constituent amino acids as adenylates, a reaction catalyzed by the adenylation (A) domain of the respective NRPS module. The activated amino acid is then tethered to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), via a thioester bond. The condensation (C) domain of each module then catalyzes the formation of a peptide bond between the upstream, chain-elongating peptide and the newly incorporated amino acid. nih.gov

In the biosynthesis of aeruginosins, the NRPS machinery follows a specific sequence. AerB is responsible for the addition of a hydrophobic D-amino acid, which in the case of Aeruginosin 98B is D-allo-isoleucine. mdpi.commdpi.com An epimerization (E) domain, often found within the second module of aeruginosin synthetases, is responsible for the conversion of the L-amino acid precursor to its D-epimer. oup.com The third residue, the unique Choi moiety, is synthesized "offline" by a set of dedicated enzymes and then loaded onto the AerG module for incorporation into the peptide chain. mdpi.com For some aeruginosins, a terminal module, AerM, is responsible for the addition of the final residue and the subsequent release of the completed peptide from the NRPS complex. researchgate.netmdpi.com

The biosynthesis of Aeruginosin 98B also involves elements of polyketide synthase (PKS) machinery, making it a hybrid NRPS-PKS pathway. nih.govasm.org This is particularly evident in the formation of the N-terminal moiety of many aeruginosins. The first gene in the aer cluster, aerA, often encodes a hybrid NRPS/PKS enzyme. asm.orgmdpi.com

This hybrid enzyme typically contains an A domain for substrate activation, a ketoreductase (KR) domain, and an acyl carrier protein (ACP) domain. uibk.ac.at In the case of aeruginosins with a hydroxyphenyl lactic acid (Hpla) or phenyl lactic acid (Pla) at the N-terminus, the AerA module activates a precursor like hydroxyphenylpyruvate, which is then reduced by the KR domain to form the final Hpla moiety. nih.govmdpi.com While Aeruginosin 98B itself contains a D-Hpla residue, the involvement of PKS-like domains highlights the metabolic versatility of the aeruginosin biosynthetic pathway. mdpi.comnih.gov

The biosynthesis of the Choi moiety is thought to begin with the aromatic amino acid precursor, prephenate. mdpi.com A series of enzymes, including those encoded by the genes aerD, aerE, and aerF, are responsible for the multi-step conversion of this precursor into the final Choi structure. asm.orgmdpi.commdpi.com AerF, for instance, has been identified as a NADPH-dependent alkenal double bond reductase, suggesting a reduction step is involved in the pathway. mdpi.com Another enzyme, AerK, a putative isomerase, is also implicated in Choi formation in some species. mdpi.commdpi.com Once synthesized, the Choi moiety is activated and loaded onto the AerG NRPS module for incorporation into the growing peptide chain. mdpi.commdpi.com

Role of Polyketide Synthase (PKS) Elements in Aeruginosin 98B Biogenesis

Genomic and Genetic Determinants of Aeruginosin 98B Production

The capacity to produce Aeruginosin 98B is encoded in the genetic makeup of the producing cyanobacterium. This is dictated by a specific biosynthetic gene cluster (aer) that contains all the necessary genes for the synthesis and tailoring of the final molecule. asm.orgrsc.orgmdpi.compublish.csiro.aufrontiersin.org

The genes responsible for aeruginosin biosynthesis are organized into a contiguous unit on the chromosome known as the aer biosynthetic gene cluster (BGC). asm.orgrsc.orgmdpi.comfrontiersin.orgbrieflands.com The size of this cluster can vary, but in Microcystis aeruginosa, it can span approximately 25-27 kb. nih.govasm.org The aer BGC is a mosaic of genes encoding NRPS and PKS modules, enzymes for precursor biosynthesis (like the Choi moiety), tailoring enzymes, and transport proteins. asm.orgpublish.csiro.au

The core set of genes within the aer cluster is generally conserved among aeruginosin-producing strains. This includes the NRPS genes aerA, aerB, and aerG, as well as the Choi biosynthesis genes aerD, aerE, and aerF. mdpi.comresearchgate.net However, significant plasticity exists within the cluster, particularly in the genes encoding tailoring enzymes. asm.org This genetic variability accounts for the vast structural diversity observed in the aeruginosin family. For example, the presence or absence of a halogenase gene (aerJ) or a sulfotransferase gene (aerL) dictates whether the final aeruginosin product is halogenated or sulfated. mdpi.compublish.csiro.auresearchgate.net The aer gene cluster in Microcystis aeruginosa NIES-98, the producer of Aeruginosin 98B, contains an aerL gene, which is responsible for the sulfation of the Choi moiety. mdpi.comresearchgate.net The cluster also typically includes an ABC transporter gene, aerN, which is presumed to be involved in the export of the final product. mdpi.compublish.csiro.au

Through a combination of genome sequencing, bioinformatic analysis, and gene inactivation studies, researchers have been able to identify and assign putative functions to the majority of the genes within the aer BGC. asm.orgrsc.org The modular nature of NRPS and PKS enzymes allows for the prediction of their function based on the presence of conserved catalytic domains. asm.org

For example, the aerA gene is annotated as a hybrid NRPS/PKS due to the presence of both an adenylation domain and a ketoreductase domain. asm.orgmdpi.com The aerB and aerG genes are identified as NRPS modules responsible for incorporating the second and third amino acids, respectively. asm.orgmdpi.com The genes aerD, aerE, and aerF are consistently found in aer clusters and have been functionally linked to the biosynthesis of the Choi precursor. asm.orgmdpi.com Other genes within the cluster, such as aerJ (halogenase), aerL (sulfotransferase), and aerI (glycosyltransferase), are annotated as tailoring enzymes that modify the core peptide structure. asm.orgresearchgate.netplos.org The table below summarizes the key genes and their putative functions in the biosynthesis of aeruginosins, including Aeruginosin 98B.

| Gene | Putative Function | Domain Architecture/Notes |

| Core Biosynthesis | ||

| aerA | Hybrid NRPS/PKS | A, KR, T domains; activates and modifies the N-terminal acid. asm.orgmdpi.com |

| aerB | Nonribosomal Peptide Synthetase | C, A, E, T domains; incorporates the second amino acid (e.g., D-allo-Ile). asm.orgmdpi.com |

| aerG | Nonribosomal Peptide Synthetase | C, A, T domains; incorporates the Choi moiety. asm.orgmdpi.com |

| aerD | Choi biosynthesis | Involved in the formation of the 2-carboxy-6-hydroxyoctahydroindole precursor. asm.orgmdpi.com |

| aerE | Choi biosynthesis | Involved in the formation of the 2-carboxy-6-hydroxyoctahydroindole precursor. asm.orgmdpi.com |

| aerF | Choi biosynthesis | NADPH-dependent alkenal double bond reductase. mdpi.com |

| Tailoring Enzymes | ||

| aerJ | Halogenase | Catalyzes the chlorination or bromination of the peptide. publish.csiro.auresearchgate.net |

| aerL | Sulfotransferase | Responsible for the sulfation of the Choi or Hpla moiety. mdpi.comresearchgate.net |

| aerK | Isomerase | Putatively involved in Choi biosynthesis. mdpi.commdpi.com |

| aerM | Nonribosomal Peptide Synthetase | C-terminal extension and release of the final product in some aeruginosins. researchgate.netmdpi.com |

| Transport | ||

| aerN | ABC Transporter | Putative role in the export of the aeruginosin peptide. mdpi.compublish.csiro.au |

Analysis of the aer Biosynthetic Gene Cluster

Tailoring Enzymes and Post-Translational Modifications in Aeruginosin 98B Biosynthesis

The structural identity of Aeruginosin 98B and its congeners is finalized through the action of various tailoring enzymes that modify the core peptide backbone assembled by the non-ribosomal peptide synthetase (NRPS) machinery. These post-translational modifications are critical in generating the vast structural diversity observed within the aeruginosin family. The presence or absence of genes encoding these enzymes in the aeruginosin (aer) biosynthetic gene cluster (BGC) dictates the final chemical structure of the produced peptides. nih.govnih.gov

Halogenase Enzymes and Halogenation Patterns

Halogenation is another significant modification that contributes to the structural variety of aeruginosins, although Aeruginosin 98B itself is not halogenated.

Detailed Research Findings: The gene responsible for this modification is aerJ, which encodes a putative FADH₂-dependent halogenase. asm.org This gene is found within the aer gene cluster of certain Microcystis strains, including NIES-98 and PCC 7806. asm.org The distribution of aerJ is described as sporadic, as it is absent in other strains like NIES-843. asm.orgresearchgate.net This patchy distribution is thought to be the result of multiple gene loss events throughout the evolutionary history of Microcystis. researchgate.net

In Microcystis, halogenation, typically chlorination, occurs on the aromatic ring of the Hpla moiety. oup.com Strains can produce non-, mono-, and dichlorinated congeners simultaneously. asm.org For example, Aeruginosin 101 is a dichlorinated variant, while Aeruginosin 98C contains a brominated Hpla moiety. asm.orgnih.gov This contrasts with halogenation patterns in other cyanobacteria like Planktothrix, where chlorination has been observed on the Choi moiety. oup.com The halogenase enzyme is believed to act on the substrate while it is tethered to the peptidyl carrier protein (PCP) domain of the NRPS complex. nih.gov

| Enzyme (Gene) | Function | Substrate Moiety | Modification | Example Product |

|---|---|---|---|---|

| AerJ (putative) | Halogenation | D-Hpla | Chlorination, Bromination | Aeruginosin 101, Aeruginosin 98C |

Other Modifying Enzymes (e.g., glycosyltransferases)

Beyond sulfation and halogenation, the aeruginosin biosynthetic pathway can include several other types of modifying enzymes that further diversify the final products.

Detailed Research Findings: Glycosylation is a modification found in some aeruginosin variants, catalyzed by glycosyltransferases. The gene aerI is a putative glycosyltransferase, and its presence in a BGC correlates with the attachment of a sugar moiety, often a pentose, to the Choi residue. nih.govplos.orghelsinki.fi This modification is seen in the aeruginosides produced by Planktothrix agardhii and certain aeruginosins from Nodularia spumigena. plos.orghelsinki.fi

Other tailoring enzymes encoded within or near the aer cluster include:

Oxygenases: The gene aerC is thought to encode an oxygenase that may be responsible for modifying the C-terminal agmatine (B1664431) residue into variants like 1-amidino-2-ethoxy-3-aminopiperidine (Aeap). nih.gov

Acyltransferases and Oxidoreductases: Open reading frames (ORFs) with homology to acetyltransferases (ORF2) and oxidoreductases (ORF1) have been identified in aer gene clusters, suggesting further potential for structural modification. researchgate.net Acylation with various fatty acids at the N-terminus is a known modification in aeruginosins produced by Nodularia spumigena. plos.orgresearchgate.net

| Enzyme (Gene) | Putative Function | Modification | Substrate Moiety |

|---|---|---|---|

| AerI | Glycosyltransferase | Glycosylation | L-Choi |

| AerC | Oxygenase | Oxidation | Agmatine |

| ORF2 | Acetyltransferase | Acylation | Not specified |

Biosynthetic Plasticity and Structural Diversity within the Aeruginosin Family

The aeruginosin family of peptides is characterized by remarkable structural diversity, which is a direct consequence of the plasticity of its biosynthetic pathway. asm.orgmdpi.com This plasticity allows for the production of a wide array of congeners with different amino acid compositions and modifications, all based on a common tetrapeptide scaffold.

Detailed Research Findings: The genetic foundation for this diversity lies in the modular nature of the aer biosynthetic gene cluster. While the core genes encoding the primary NRPS modules (aerA, aerB, aerG1) are largely conserved, significant variations exist in other parts of the gene cluster. nih.govasm.org

The main drivers of structural diversity are:

Variable Tailoring Enzymes: As detailed in the previous section, the most significant source of diversity is the differential inclusion of tailoring enzyme genes. The presence or absence of halogenases (aerJ), sulfotransferases (aerL), and glycosyltransferases (aerI) in the BGC directly determines the post-translational modifications of the final peptide. nih.govnih.govmdpi.com

NRPS Module Variation: Changes within the NRPS modules, particularly in the adenylation (A) domains that are responsible for selecting and activating specific amino acid substrates, lead to the incorporation of different building blocks into the peptide chain. asm.org

Variable Loading and Release Mechanisms: Diversity is also generated at the initiation and termination steps of biosynthesis. Different starter units, such as hydroxyphenyllactic acid (Hpla) in Microcystis or short-chain fatty acids in Nodularia, can be loaded onto the first module. plos.org Similarly, variations in the terminal NRPS modules lead to different C-terminal arginine derivatives, including argininal, agmatine, and others. nih.govplos.org

Horizontal Gene Transfer and Recombination: The evolution of the aer gene cluster has been heavily influenced by horizontal gene transfer (HGT) and recombination events between different cyanobacterial genera. nih.govmdpi.com This genetic exchange allows for the creation of novel combinations of biosynthetic genes, leading to the production of new aeruginosin structures. For example, some Planktothrix strains possess aer genes that are more closely related to those from Microcystis, suggesting an inter-genus transfer event occurred. nih.govmdpi.com

This biosynthetic plasticity has resulted in the identification of over 100 distinct aeruginosin BGCs across numerous cyanobacterial genera, each with the potential to produce a unique suite of chemical variants. jyu.fi

| Source of Plasticity | Genetic Mechanism | Resulting Structural Variation |

|---|---|---|

| Tailoring Modifications | Presence/Absence of genes like aerJ, aerL, aerI | Halogenation, Sulfation, Glycosylation |

| Amino Acid Incorporation | Variation in NRPS adenylation (A) domains | Substitution of amino acid residues |

| N-Terminus | Variation in loading module/mechanism | Different starter units (e.g., Hpla, fatty acids) |

| C-Terminus | Variation in off-loading module/mechanism | Different arginine derivatives (e.g., Agmatine, Argininal) |

| Gene Cluster Evolution | Horizontal Gene Transfer and Recombination | Novel combinations of biosynthetic genes |

Chemical Synthesis and Analog Design of Aeruginosin 98b

Total Synthesis Strategies for Aeruginosin 98B

The first total synthesis of aeruginosin 98B was a significant achievement, laying the groundwork for subsequent synthetic endeavors. nih.govacs.orgnih.gov These strategies are characterized by their convergent approaches, assembling the molecule from several key building blocks.

Key Synthetic Methodologies and Retrosynthetic Analyses

A common retrosynthetic analysis of aeruginosin 98B dissects the molecule into four main fragments: a 4-hydroxyphenyllactic acid (Hpla) derivative, bis-protected agmatine (B1664431), D-allo-isoleucine, and the central 2-carboxy-6-hydroxyoctahydroindole (Choi) core. nih.gov This modular approach allows for flexibility in the synthesis and facilitates the introduction of structural diversity.

One of the most critical steps in the total synthesis is the construction of the unique Choi core. nih.govdntb.gov.ua A key methodology employed is a palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) reaction. nih.govacs.orgnih.gov This reaction, performed on a diastereomeric mixture of allylic carbonates, proceeds with high diastereoselectivity to form the desired hexahydroindole derivative. nih.gov Another innovative approach to the Choi core involves a C(sp³)–H bond activation strategy, which has been shown to be scalable and efficient. dntb.gov.uathieme-connect.com

The synthesis of the Hpla subunit has also been a focus of methodological development. A notable strategy utilizes a C(sp³)–H activation reaction to provide rapid and divergent access to various Hpla derivatives, further enhancing the ability to generate analogs. dntb.gov.ua

The coupling of these fragments is typically achieved through standard peptide coupling reactions, followed by deprotection steps to yield the final natural product. nih.gov

Table 1: Key Fragments in the Retrosynthetic Analysis of Aeruginosin 98B

| Fragment | Description |

| 4-Hydroxyphenyllactic acid (Hpla) | An aromatic hydroxy acid moiety. |

| Agmatine | A guanidinylated amine. |

| D-allo-Isoleucine | An unnatural amino acid. |

| 2-Carboxy-6-hydroxyoctahydroindole (Choi) | A bicyclic amino acid core. |

Stereoselective Control in Aeruginosin 98B Synthesis

Achieving the correct stereochemistry at the seven stereogenic centers of aeruginosin 98B is a major challenge. The absolute configurations of these centers were definitively determined through X-ray crystallographic analysis of its co-crystal with trypsin. nih.govnih.gov

The palladium-catalyzed intramolecular AAA reaction is a cornerstone for establishing the stereochemistry of the Choi core. nih.govacs.orgnih.gov The use of a racemic phosphine (B1218219) ligand in this reaction, surprisingly, leads to a highly diastereoselective and enantioselective outcome, where the asymmetry is directed by a chiral center originating from 3-iodo-S-alanine. nih.gov This process is a stereospecific double inversion, meaning the relative stereochemistry of the starting allylic carbonate precursor dictates the final product's stereochemistry. nih.gov

Other strategies for stereocontrol have also been developed. For instance, in the synthesis of related aeruginosins, catalytic asymmetric phase-transfer reactions and epoxidations have been employed to control all stereocenters. acs.org The synthesis of the Choi core from L-tyrosine has also been described, involving a Birch reduction and an aminocyclization reaction. researchgate.net

Semi-Synthesis and Chemoenzymatic Approaches for Aeruginosin 98B Analogs

While total synthesis provides a powerful tool for accessing aeruginosin 98B and its analogs, semi-synthetic and chemoenzymatic methods offer alternative and often more efficient routes for diversification. frontiersin.org These approaches leverage the natural biosynthetic machinery or isolated enzymes to perform specific chemical transformations.

Biocatalysis can be used for late-stage diversification of natural products, offering a green chemistry approach to generate novel derivatives for structure-activity relationship (SAR) studies. frontiersin.org Chemoenzymatic synthesis combines the selectivity of enzymes with the flexibility of chemical synthesis. For example, enzymes can be used in one-pot reactions to construct complex peptide backbones from linear precursors. d-nb.info The use of halogenase enzymes in a chemoenzymatic strategy can introduce chemically reactive handles into a natural product, allowing for subsequent synthetic modifications. rsc.org

Although specific examples directly targeting aeruginosin 98B are less documented, the principles of semi-synthesis and chemoenzymatic approaches are broadly applicable to the aeruginosin family. frontiersin.orgnih.gov These methods hold promise for the efficient generation of a wide array of aeruginosin 98B analogs for further biological investigation.

Rational Design and De Novo Synthesis of Aeruginosin 98B Derivatives for Mechanistic Probing

The availability of structural information, such as the X-ray crystal structure of aeruginosin 98B in complex with trypsin, has enabled the rational design of new derivatives. nih.govnih.gov This structure-based approach allows for the design of molecules with potentially enhanced or altered biological activity. wikipedia.orgnih.gov

Rational design involves making calculated modifications to the known structure of aeruginosin 98B. wikipedia.org For example, understanding the interactions between the sulfonic acid group of the Choi moiety and the active site of trypsin can guide the synthesis of analogs with modified acidic groups to probe the importance of this interaction. nih.gov

De novo design goes a step further by creating entirely new molecules that are predicted to fold into a specific structure and exhibit a desired function. wikipedia.org While challenging, this approach offers the potential to create novel scaffolds that mimic the pharmacophore of aeruginosin 98B but with improved properties.

The synthesis of these rationally designed and de novo derivatives relies on the synthetic methodologies developed for the total synthesis of the natural product. The modular nature of the synthetic routes allows for the incorporation of non-natural building blocks and functional groups to test specific hypotheses about the molecule's mechanism of action. nih.govdntb.gov.ua This iterative process of design, synthesis, and biological evaluation is crucial for a deeper understanding of how aeruginosin 98B exerts its inhibitory effects.

Molecular and Cellular Mechanisms of Aeruginosin 98b Biological Activity

Identification and Characterization of Molecular Targets

Aeruginosin 98B is a bioactive tetrapeptide originally isolated from the freshwater cyanobacterium Microcystis aeruginosa (strain NIES-98). nih.govnih.gov Like other members of the aeruginosin family, it is recognized as a potent inhibitor of serine proteases, which are key enzymes in numerous physiological and pathological processes. nih.govresearchgate.net The biological activity of Aeruginosin 98B stems from its high affinity for the catalytic binding pockets of these enzymes. nih.govresearchgate.net Its unique structure, which includes a 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety, is central to its inhibitory function. nih.govnih.govresearchgate.net

Aeruginosin 98B demonstrates a distinct inhibitory profile against several key serine proteases. biocat.combioceantech.com It effectively inhibits trypsin, plasmin, and thrombin, with a notable preference for trypsin. nih.govresearchgate.net This selectivity is attributed to its unique structural features, particularly the sulfated 2-carboxy-6-hydroxyoctahydroindole (Choi) moiety. nih.gov The sulfonic acid group is believed to interact with Tyr96 of trypsin through a water-mediated hydrogen bond, enhancing its inhibitory effect on this specific enzyme. nih.gov

The inhibitory activity is quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of an enzyme by 50%. The reported IC₅₀ values for Aeruginosin 98B highlight its potent and selective nature.

| Enzyme | IC₅₀ (µg/mL) | IC₅₀ (µM) | Source |

|---|---|---|---|

| Trypsin | 0.6 | 0.92 | nih.govnih.govbiocat.com |

| Plasmin | 7.0 | 10.7 | nih.govnih.govbiocat.com |

| Thrombin | 10.0 | 15.28 | nih.govnih.govbiocat.com |

The binding affinity of Aeruginosin 98B to its target enzymes is reflected in its low IC₅₀ values. nih.gov A lower IC₅₀ value corresponds to a higher binding affinity, indicating that a smaller amount of the compound is needed to inhibit the enzyme's activity. As shown in the table above, Aeruginosin 98B has the highest affinity for trypsin, followed by plasmin and then thrombin. nih.govnih.govbiocat.com The structural and functional characteristics of aeruginosins are responsible for their high affinity to the catalytic binding pocket of trypsin, thrombin, and other serine proteases. researchgate.net The C-terminal arginine mimetic, in this case, agmatine (B1664431), is crucial for recognition and binding within the active site of these proteases. nih.govnih.gov

The precise molecular interactions between Aeruginosin 98B and its target proteases have been elucidated through X-ray crystallography. nih.govresearchgate.net The atomic structure of the complex between Aeruginosin 98B and bovine trypsin was solved at a resolution of 2.2 Å (PDB entry 1aq7). ebi.ac.ukcolab.ws This analysis was instrumental in determining the absolute configurations of the seven stereogenic centers within the Aeruginosin 98B molecule. nih.gov

The crystallographic data reveals that the binding of Aeruginosin 98B to trypsin is similar to how a d-Phe-Pro-Arg tripeptide interacts with the enzyme. uno.edu A striking feature observed in the co-crystal structure with trypsin was the absence of direct interactions between Aeruginosin 98B and the catalytic triad (B1167595) residues (Ser195-His57-Asp102) of the enzyme. uno.edu Additionally, the absolute configuration of Aeruginosin 98B was confirmed through X-ray crystallographic analysis of its ternary complex with hirudin and thrombin. nih.govresearchgate.net

Investigation of Binding Affinities and Kinetics with Target Enzymes

Elucidation of Cellular Pathways Modulated by Aeruginosin 98B

The primary mechanism by which Aeruginosin 98B modulates cellular pathways is through the direct inhibition of serine proteases. researchgate.net These enzymes are integral to a wide array of physiological processes, and their dysregulation is implicated in various diseases, including cancer. researchgate.netacs.org

Serine proteases play a critical role in the progression and metastasis of various cancers. researchgate.netacs.org The aeruginosin family of natural products, to which Aeruginosin 98B belongs, has been identified as a source of compounds that can inhibit these processes. acs.org For instance, the related aeruginosin, suomilide, has been shown to significantly inhibit the invasion of aggressive and metastatic PC-3M prostate cancer cells in a Transwell invasion model, without affecting cell proliferation. acs.orgresearchgate.netnih.gov This inhibitory action is linked to the potent inhibition of human trypsin-3, an enzyme overexpressed in some cancers. researchgate.netacs.org While these findings on related compounds suggest a potential anti-invasive activity for Aeruginosin 98B, direct studies focusing specifically on its effect on cancer cell line invasion have not been prominently reported.

The cellular response to Aeruginosin 98B is a direct consequence of its targeted enzyme inhibition. By binding to and inactivating serine proteases, it disrupts the downstream cellular pathways that these enzymes regulate. One study investigated the interactive effects of Aeruginosin 98B on the larvae of the non-biting midge Chironomus aprilinus, providing insight into its physiological impact on a whole organism. researchgate.net The molecular basis for this cellular response lies in the specific interactions within the enzyme's active site. nih.gov The unique Choi sulfate (B86663) structure of Aeruginosin 98B, for example, allows for specific hydrogen bonding within the trypsin binding pocket, leading to its potent and selective inhibition. nih.gov This targeted disruption of protease activity is the foundational mechanism driving the cellular and physiological responses observed upon exposure to Aeruginosin 98B.

Effects on Specific Cell Lines in In Vitro Models (e.g., cancer cell invasion inhibition)

Structure-Activity Relationship (SAR) Studies of Aeruginosin 98B and its Analogs

The biological activity of aeruginosins, including Aeruginosin 98B, is intricately linked to their molecular structure. Structure-activity relationship (SAR) studies have been instrumental in elucidating the roles of different chemical moieties in conferring the potent and selective inhibitory activity of these compounds against serine proteases. nih.govuno.edu

The inhibitory mechanism of Aeruginosin 98B is noteworthy. X-ray crystallography of its complex with trypsin has revealed that it does not interact with the catalytic triad (Ser195-His57-Asp102) of the enzyme, suggesting a novel mode of serine protease inhibition. uno.edu Instead, the basic P1 agmatine side chain is deeply buried in the S1 specificity pocket, forming strong hydrogen bonds with the side-chain carboxylate of Asp189. uno.edu

Influence of Specific Moieties (e.g., Choi sulfate, N-terminal fatty acids) on Biological Potency

The biological potency of aeruginosins is significantly modulated by specific chemical modifications to their core structure. nih.gov These modifications include sulfation of the Choi moiety and variations in the N-terminal group.

The Choi sulfate group is a critical determinant of biological activity. nih.gov In Aeruginosin 98B, the sulfonic acid group of the Choi sulfate is thought to mediate a hydrogen bond with Tyr96 of trypsin via a water molecule. nih.gov This interaction contributes to its selectivity for trypsin. nih.gov The presence of a sulfate group on the Choi residue, as seen in aeruginosin 828A, has been shown to lead to low-nanomolar inhibition of trypsin and thrombin. mdpi.com Furthermore, studies on aeruginosins from Planktothrix have indicated that the combined presence of both chlorine and a sulfate group is associated with strong toxicity. uzh.ch The sulfation of the Choi moiety is catalyzed by a sulfotransferase, an enzyme often encoded within the aeruginosin synthetase gene cluster. nih.gov

The N-terminal fatty acid or its derivatives also play a crucial role. In many aeruginosins isolated from Microcystis, the N-terminus consists of (4-hydroxy)phenyllactic acid (Hpla). nih.govnih.gov Modifications to this group, such as chlorination, can influence potency. For instance, aeruginosins from Microcystis NIES-98 exist in non-, mono-, and dichlorinated forms at the Hpla moiety. oup.com However, a comparison of different aeruginosins revealed that a chlorine atom at the N-terminus does not significantly contribute to the inhibition of trypsin. uzh.ch In contrast, aeruginosins produced by Nodularia spumigena feature N-terminal short fatty acid chains, including acetic, butyric, hexanoic, octanoic, and decanoic acids, which represents a structural departure from the Hpla or phenyllactic acid found in aeruginosins from Microcystis and Planktothrix. nih.gov Some aeruginosins, like the varlaxins, possess a 2-O-methylglyceric acid 3-O-sulfate moiety at the N-terminus. researchgate.net

Impact of Structural Modifications on Target Selectivity

Structural modifications are key to the target selectivity of aeruginosins. uno.edu The trypsin selectivity of Aeruginosin 98B is attributed in part to its unique Choi sulfate structure. nih.gov The interaction between the sulfonyl group of Aeruginosin 98B and Asp102 of thrombin is suggested to be unfavorable, which may explain why its IC50 value for thrombin is significantly higher than that of aeruginosin 298A, which interacts favorably with Asp102. nih.gov

Fine-tuning of the substituents on the octahydroindole core has been proposed as a strategy to achieve selectivity between different enzymes. uno.edu Replacing the basic P1 subunit with a hydrophobic group could potentially shift the inhibitory activity towards other enzymes like chymotrypsin, which prefer bulky hydrophobic P1 side chains. uno.edu

The diversity of the aeruginosin family is extensive, with over 130 described variants, suggesting a rich source for discovering selective inhibitors of human serine proteases. rsc.org For example, suomilide, another aeruginosin, was found to inhibit human trypsin-2 and -3 more potently than trypsin-1 and also inhibited the invasion of prostate cancer cells that overexpress trypsin-3. researchgate.net Similarly, varlaxins 1046A and 1022A are potent inhibitors of all three human trypsin isoenzymes, including the therapeutically relevant trypsin-3. rsc.org This highlights the potential for developing highly selective protease inhibitors by exploring the natural structural diversity of aeruginosins and by synthetic modifications. nih.gov

In Vitro Methodologies for Assessing Aeruginosin 98B Activity

The biological activity of Aeruginosin 98B and its analogs is primarily assessed through a variety of in vitro methods. These techniques are essential for determining the inhibitory potency and selectivity of these compounds against target enzymes and for understanding their effects at a cellular level.

Enzyme Inhibition Assays

Enzyme inhibition assays are the cornerstone for evaluating the activity of aeruginosins. frontiersin.org These assays directly measure the ability of a compound to inhibit the catalytic activity of a specific enzyme, typically a serine protease.

For Aeruginosin 98B, inhibition of serine proteases such as thrombin, plasmin, and trypsin has been demonstrated using these assays. nih.gov The inhibitory concentration 50 (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are determined to quantify potency. Aeruginosin 98B was found to inhibit thrombin, plasmin, and trypsin with IC50 values of 10.0, 7.0, and 0.6 μg/mL, respectively. nih.gov

These assays are typically performed in microtiter plates. uzh.ch The general procedure involves incubating the enzyme (e.g., trypsin, thrombin) with various concentrations of the aeruginosin. uzh.chrsc.org A synthetic substrate, often a fluorogenic or chromogenic peptide that is cleaved by the enzyme, is then added. uzh.ch The rate of substrate cleavage is monitored over time by measuring the change in fluorescence or absorbance, which is proportional to the enzyme's activity. uzh.ch The presence of an effective inhibitor like Aeruginosin 98B will result in a decreased rate of substrate cleavage.

Table 1: Enzyme Inhibition Data for Aeruginosin 98B and Related Compounds

| Compound | Target Enzyme | IC50 |

|---|---|---|

| Aeruginosin 98B | Trypsin | 0.6 μg/mL nih.gov |

| Aeruginosin 98B | Plasmin | 7.0 μg/mL nih.gov |

| Aeruginosin 98B | Thrombin | 10.0 μg/mL nih.gov |

| Aeruginosin 828A | Thrombin | 21.8 nM nih.gov |

| Aeruginosin 828A | Trypsin | 112 nM nih.gov |

| Suomilide | Trypsin-2 | 4.7 nM researchgate.net |

| Suomilide | Trypsin-3 | 11.5 nM researchgate.net |

| Varlaxin 1046A | Human Trypsins | 0.62–3.6 nM rsc.org |

This table is interactive. Click on the headers to sort the data.

Cell-Based Bioassays

In addition to enzyme-based assays, cell-based bioassays are employed to assess the broader biological effects of aeruginosins. researchgate.net These assays can provide insights into a compound's cytotoxicity and its effects on cellular processes.

While specific cell-based assay data for Aeruginosin 98B is not extensively detailed in the provided context, the general approach for related compounds involves exposing cultured human or other mammalian cell lines to the test substance. researchgate.net The viability of the cells is then measured using various methods, such as assays that quantify metabolic activity (e.g., MTT assay) or membrane integrity (e.g., LDH assay). For instance, the aeruginosin suomilide was shown to inhibit the invasion of aggressive and metastatic prostate cancer cells without affecting cell proliferation, demonstrating a specific cellular effect beyond simple cytotoxicity. researchgate.net

In Vivo Animal Models in Aeruginosin 98B Mechanistic Research (Excluding Clinical Human Trials)

In vivo animal models are crucial for understanding the physiological effects and mechanisms of action of compounds like Aeruginosin 98B in a whole-organism context. nih.gov While specific in vivo studies focusing solely on the mechanistic aspects of Aeruginosin 98B are not detailed in the provided search results, general principles of using animal models for protease inhibitor research can be applied.

Rodent models, such as mice and rats, are commonly used in the preclinical evaluation of drug candidates due to their well-characterized genetics and physiology. biocytogen.com These models can be used to study the effects of aeruginosins on processes regulated by serine proteases, such as blood coagulation. nih.gov

In the broader context of cyanobacterial toxin research, aquatic organisms are also utilized. For example, the acute toxicity of aeruginosin 828A was evaluated in the freshwater crustacean Thamnocephalus platyurus. mdpi.comnih.gov This type of study helps to understand the ecological impact and potential toxicity of these compounds in their natural environment. mdpi.com Another study noted that larvae of Chironomus aprilinus showed minimal adverse effects when exposed to an aeruginosin alone but exhibited increased oxygen consumption when exposed in combination with other cyanopeptides, suggesting potential synergistic effects in vivo. mdpi.com

The selection of an animal model depends on the specific research question. frontiersin.orgatlantic-bone-screen.com For mechanistic studies, genetically modified mouse models, where specific genes are knocked out or humanized, can be particularly valuable. biocytogen.com These models allow researchers to investigate the role of specific targets in the observed physiological effects of a compound.

Advanced Analytical and Spectroscopic Methodologies for Aeruginosin 98b Research

High-Resolution Mass Spectrometry (HRMS) in Aeruginosin 98B Metabolomics and Detection

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the study of Aeruginosin 98B, enabling the precise determination of its elemental composition and facilitating its detection in complex biological mixtures. mdpi.comanimbiosci.org Untargeted metabolomics approaches using Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) have proven effective in screening for a wide array of metabolites, including aeruginosins, with high throughput, sensitivity, and specificity. animbiosci.org

In the analysis of cyanobacterial blooms, LC-HRMS has been instrumental in identifying numerous cyanometabolites. nih.gov For instance, in a study of bloom material from Lake Karaoun, Lebanon, a method based on LC-HRMS led to the annotation of 92 cyanometabolites, which included 10 distinct aeruginosins. nih.gov Similarly, research on Microcystis bloom material from Israel utilized HR-ESI-MS to determine the molecular formula of new aeruginosin analogs. mdpi.com

Metabolomic studies of Microcystis aeruginosa strains have revealed unique cyanopeptide profiles, with each strain producing a distinct mixture of compounds. mdpi.com In one such study, five aeruginosins were detected, and analysis suggested that three of these were novel structures, some containing a chlorinated Hpla residue. mdpi.com The use of MALDI-TOF MS has also been employed to survey aeruginosin congeners in cell extracts of Microcystis aeruginosa strains, successfully detecting aeruginosins 98 A and B. nih.gov

The power of HRMS also lies in its ability to be coupled with tandem mass spectrometry (MS/MS) for structural elucidation through fragmentation analysis. This technique is crucial for identifying putative aeruginosin peptides by their characteristic fragmentation patterns, such as the Choi-immonium ion. nih.govmdpi.com

Table 1: Application of HRMS in Aeruginosin Research

| Analytical Technique | Application | Key Findings | Reference |

| LC-HRMS | Untargeted metabolomics of cyanobacterial blooms | Annotated 92 cyanometabolites, including 10 aeruginosins. nih.gov | nih.gov |

| HR-ESI-MS | Structural elucidation of new aeruginosin analogs | Determined the molecular formula of new prenylated aeruginosins. mdpi.com | mdpi.com |

| LC-MS/MS | Non-targeted metabolomics of Microcystis strains | Identified 82 cyanopeptides, including 5 aeruginosins, some potentially novel. mdpi.com | mdpi.com |

| MALDI-TOF MS | Survey of aeruginosin congeners in M. aeruginosa | Detected aeruginosins 98 A and B in cell extracts. nih.gov | nih.gov |

| HPLC-MSn | Characterization of aeruginosin structural variation | Identified putative aeruginosin peptides by their specific fragmentation patterns. nih.gov | nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Aeruginosin 98B Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural and conformational analysis of Aeruginosin 98B. indianastate.edu 1D and 2D NMR experiments provide through-bond and through-space correlations between nuclei, allowing for the complete assignment of the molecule's complex structure. mdpi.comsemanticscholar.org

The structure of Aeruginosin 98B was initially determined through 2D-NMR analysis. mdpi.comnih.gov This technique is fundamental in elucidating the planar structure of new aeruginosin variants by interpreting correlations from various NMR experiments. mdpi.com For example, the structure of a new aeruginosin, KB676, was established by assigning NMR data through the interpretation of correlations from homonuclear (COSY, TOCSY, ROESY) and heteronuclear (HSQC, HMBC) 2D NMR experiments. mdpi.comsemanticscholar.org

NMR is also crucial for identifying and characterizing the different rotamers (conformational isomers) that aeruginosins can form, which often complicate the spectra. mdpi.comsemanticscholar.orgmdpi.com The presence of multiple sets of peaks in ¹H and ¹³C NMR spectra is indicative of such isomeric mixtures. mdpi.com

2D-NMR techniques are pivotal in determining the relative stereochemistry of the chiral centers within the Aeruginosin 98B molecule. mdpi.com Techniques like ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons, which is essential for assigning the relative configuration of stereocenters. mdpi.comsemanticscholar.org

The absolute configurations of the peptide components of aeruginosins are often determined by a combination of methods, including chiral phase HPLC of acid hydrolysates, with 2D-NMR playing a crucial role in the initial structural determination. mdpi.comresearchgate.net For Aeruginosin 98B specifically, its absolute configuration was ultimately confirmed by X-ray crystallographic analysis of its complex with trypsin. nih.govresearchgate.net However, for many new aeruginosins, 2D-NMR analysis remains the primary method for structural elucidation, often in combination with other techniques. mdpi.com For instance, the structures of aeruginosins 98C, 298B, 101, 89A, and 89B were all determined by 2D-NMR. mdpi.com

Table 2: Key NMR Techniques in Aeruginosin 98B Research

| NMR Technique | Purpose | Information Obtained | Reference |

| 1D NMR (¹H, ¹³C) | Basic structural characterization | Chemical shifts and presence of rotamers. mdpi.com | mdpi.com |

| 2D-NMR (COSY, TOCSY, HSQC, HMBC) | Planar structure elucidation | Through-bond and through-space correlations for assigning the molecular scaffold. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

| 2D-NMR (ROESY/NOESY) | Conformational and stereochemical analysis | Spatial proximity of protons to determine relative stereochemistry and identify rotamers. mdpi.comsemanticscholar.org | mdpi.comsemanticscholar.org |

Chromatographic Techniques for Aeruginosin 98B Isolation, Purification, and Quantification

Chromatographic methods are fundamental for the successful isolation, purification, and quantification of Aeruginosin 98B from complex mixtures such as cyanobacterial extracts. mdpi.commdpi.com These techniques separate compounds based on their physicochemical properties, such as polarity and size.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the purification of aeruginosins. nih.govmdpi.com Reversed-phase HPLC, often using C18 columns, is a common approach. mdpi.comnih.gov For instance, the purification of aeruginosins 205A and 205B was achieved using a Cosmosil C-18 column. mdpi.com The isolation of aeruginosin congeners from Microcystis aeruginosa PCC 7806 involved fractionation by RP-HPLC on a Nucleosil 100-5C18 column followed by further purification on a Supelcosil LC-18 column. nih.gov

Chiral phase HPLC is specifically employed to determine the absolute configurations of the amino acid and hydroxy acid constituents of aeruginosins after acid hydrolysis and derivatization. mdpi.commdpi.com This was a key step in the initial characterization of Aeruginosin 98A and 98B. mdpi.comresearchgate.net

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the trace analysis and profiling of aeruginosin congeners in environmental and biological samples. mdpi.comscirp.org This technique allows for the detection and tentative identification of known and unknown aeruginosins even at low concentrations. nih.govscirp.org

LC-MS/MS was used to confirm the presence of aeruginosins in water samples from tropical lagoons in Brazil. scirp.org In metabolomic studies of Microcystis strains, non-targeted LC-MS/MS has been employed to create detailed cyanopeptide profiles, revealing the diversity of aeruginosins and other peptides produced by a single strain. mdpi.comresearchgate.net This approach has demonstrated that each Microcystis strain often produces a unique mixture of cyanopeptides. mdpi.com

High-Performance Liquid Chromatography (HPLC) Methods

Bioassays for Functional Characterization and Screening of Aeruginosin 98B Variants

Bioassays are essential for determining the biological activity of Aeruginosin 98B and its analogs, particularly their potency as enzyme inhibitors. mdpi.com These functional assays guide the isolation process and provide crucial information on the structure-activity relationships within the aeruginosin family.

Aeruginosins are well-known inhibitors of serine proteases, and assays measuring the inhibition of enzymes like trypsin and thrombin are commonly used. mdpi.comresearchgate.net During the isolation of new aeruginosins from a Microcystis bloom, the fractionation process was guided by a serine protease inhibition assay. mdpi.com Aeruginosin 98B itself has been shown to inhibit trypsin, thrombin, and plasmin. nih.gov

The screening of different aeruginosin variants in these bioassays reveals how structural modifications affect their inhibitory activity. For example, newly isolated sulfated aeruginosins were tested for their ability to inhibit trypsin, with some showing activity in the low micromolar range, while another was inactive, highlighting the importance of the C-terminal agmatine (B1664431) derivative for activity. mdpi.com

Ecological and Environmental Significance of Aeruginosin 98b

Role of Aeruginosin 98B in Cyanobacterial Chemical Ecology

The primary ecological role attributed to aeruginosins, including Aeruginosin 98B, is that of chemical defense. plos.orgnih.gov Cyanobacteria exist in environments with intense competition and predation pressure, and the production of secondary metabolites is a key adaptive strategy. Aeruginosins are potent inhibitors of serine proteases, such as trypsin. nih.govnih.govrsc.org This bioactivity is believed to serve as a defense mechanism against grazing by zooplankton. nih.gov

The proposed mechanism involves the inhibition of digestive enzymes in the gut of grazers, which would impair nutrient assimilation and could deter further consumption. nih.govifremer.fr By producing these protease inhibitors, cyanobacteria like Microcystis may gain a competitive advantage, allowing them to proliferate and form dense blooms. nih.gov While the expression of genes for aeruginosin synthesis in Microcystis does not appear to be significantly upregulated in the presence of daphnid grazers, the constitutive production of these compounds is thought to be a standing defense. nih.gov Some studies suggest that aeruginosins may function as a chemical defense in place of other toxins like microcystins in certain cyanobacterial lineages, highlighting their adaptive significance. nih.gov The high structural diversity within the aeruginosin family is likely a result of evolutionary pressure, allowing producing organisms to target a range of proteases in various grazers or competing organisms. plos.orgnih.gov

Inter-species Chemical Interactions Mediated by Aeruginosin 98B in Aquatic Environments

Aeruginosin 98B directly influences other organisms in its aquatic habitat, mediating a range of chemical interactions. Its potent inhibitory effect on proteases is central to these interactions, particularly with invertebrate grazers.

Research has demonstrated the effects of Aeruginosin 98B on the larvae of the non-biting midge, Chironomus aprilinus. A 2024 study investigated the interactive effects of Aeruginosin 98B and other cyanobacterial metabolites on this organism, highlighting the complexity of chemical cues in freshwater ecosystems. researchgate.net

Beyond direct toxicity to grazers, the release of such bioactive compounds contributes to allelopathy—the chemical inhibition of one organism by another. nih.gov While specific studies on the allelopathic effects of Aeruginosin 98B on competing phytoplankton are not detailed, the release of a cocktail of secondary metabolites by Microcystis, including various peptides, is known to influence the growth and composition of other algal species in the vicinity. ifremer.frfrontiersin.org

| Organism | Type of Interaction | Observed Effect | Reference |

|---|---|---|---|

| Chironomus aprilinus (larvae) | Ecotoxicological Study | Interactive effects on physiological parameters when combined with other cyanobacterial metabolites. | researchgate.net |

| Daphnia sp. (Zooplankton) | Grazing Defense (inferred from aeruginosin class) | Inhibition of digestive proteases, contributing to overall toxicity of cyanobacterial extracts. | ifremer.frresearchgate.net |

Environmental Occurrence, Distribution, and Fate of Aeruginosin 98B

Aeruginosin 98B is produced by bloom-forming freshwater cyanobacteria, primarily strains of Microcystis aeruginosa. nih.govnih.gov Consequently, its presence in the environment is directly linked to the occurrence of these cyanobacterial blooms. nih.govmdpi.com Despite the potential for high concentrations within bloom events, the extracellular concentrations of aeruginosins in freshwater systems remain largely uncharacterized and are generally reported in the sub-microgram per liter (sub-ppb) range. mdpi.comnih.gov

The distribution of Aeruginosin 98B is patchy, mirroring the spatial and temporal dynamics of Microcystis blooms. Higher concentrations are expected within the bloom itself (intracellularly) and in the immediate surrounding water upon cell lysis.

The environmental fate of Aeruginosin 98B, like other cyanopeptides, is determined by a combination of physical, chemical, and biological processes. Photodegradation has been identified as a key fate process for some cyanopeptides. acs.org Studies on related aeruginosins have shown that they can be relatively persistent in water, but their degradation can be accelerated by sunlight. researchgate.net The rate of this photochemical transformation is influenced by factors such as water pH, with faster degradation observed under more alkaline conditions. acs.org

| Attribute | Description | Reference |

|---|---|---|

| Producing Organism | Microcystis aeruginosa (e.g., strain NIES-98) | nih.govnih.govnih.gov |

| Ecological Role | Chemical defense against grazers via protease inhibition. | plos.orgnih.govnih.gov |

| Known Environmental Occurrence | Associated with freshwater cyanobacterial blooms; extracellular concentrations generally low (sub-ppb range for the aeruginosin class). | mdpi.comnih.gov |

| Potential Fate Processes | Photodegradation (influenced by sunlight and pH), Biodegradation. | acs.orgresearchgate.net |

Future Directions and Emerging Research Avenues for Aeruginosin 98b

Exploration of Novel Biological Targets and Basic Research Applications (Non-Clinical)

While the inhibitory activity of Aeruginosin 98B against proteases like trypsin and thrombin is well-established, ongoing research seeks to identify novel biological targets to broaden its application in basic scientific inquiry. nih.govmdpi.comresearchgate.net The ability of aeruginosins to potently inhibit various serine proteases underscores their potential as lead molecules for dissecting complex biological pathways. mdpi.comrsc.org

Future basic research applications could involve using Aeruginosin 98B to:

Investigate the roles of specific proteases in cellular processes: By selectively inhibiting certain proteases, researchers can elucidate their functions in phenomena such as cell signaling, protein processing, and extracellular matrix remodeling.

Explore protease involvement in disease models: In non-clinical settings, Aeruginosin 98B can be a valuable tool to study the contribution of serine proteases to the progression of various pathological conditions.

Serve as a molecular probe: The unique structure of Aeruginosin 98B can be leveraged to design probes for identifying and characterizing new protease targets in complex biological systems.

Recent studies have expanded the scope of aeruginosin research to include their potential as inhibitors of human trypsin isoenzymes, some of which are implicated in cancer progression. rsc.orgutupub.fi For instance, the related aeruginosin, suomilide, has shown potent inhibition of human trypsin-2 and -3, highlighting the potential for discovering aeruginosins with selective activities against therapeutically relevant targets. researchgate.netacs.orgnih.gov This opens up avenues for using Aeruginosin 98B and its derivatives to explore the specific roles of these trypsin isoenzymes in cancer biology in a non-clinical context.

Biosynthetic Engineering and Synthetic Biology Approaches for Aeruginosin 98B Diversification

The biosynthesis of aeruginosins is orchestrated by complex non-ribosomal peptide synthetase (NRPS) gene clusters. rsc.orgnih.govnih.gov Understanding and manipulating these biosynthetic pathways offers a powerful strategy for generating novel aeruginosin analogs with diverse biological activities. The inherent plasticity of the aeruginosin synthetase gene clusters provides a natural blueprint for diversification. nih.govnih.gov

Key research directions in this area include:

Heterologous expression: Expressing the aeruginosin biosynthetic gene cluster from Microcystis aeruginosa NIES-98 in a more genetically tractable host could facilitate higher yields and easier genetic manipulation. nih.gov

Pathway engineering: By modifying the NRPS modules, particularly the adenylation domains that select the amino acid building blocks, researchers can create a library of new aeruginosin derivatives. nih.gov This could involve swapping domains from different aeruginosin pathways or introducing mutations to alter substrate specificity.

Tailoring enzyme manipulation: The aeruginosin biosynthetic pathway includes various tailoring enzymes, such as halogenases and sulfotransferases, which add further chemical diversity to the final product. nih.govnih.gov Altering the activity or specificity of these enzymes can lead to the production of novel halogenated or sulfated analogs of Aeruginosin 98B. For example, the aerL gene in M. aeruginosa NIES-98 is responsible for the sulfation of the Choi moiety. mdpi.com

These synthetic biology approaches hold the promise of generating a wide array of Aeruginosin 98B-related compounds, which can then be screened for enhanced potency, selectivity, or novel biological activities. nih.gov This strategy could lead to the discovery of molecules with fine-tuned properties for specific research applications.

Development of Advanced Chemical Probes and Tools Based on the Aeruginosin 98B Scaffold

The potent and specific inhibitory activity of Aeruginosin 98B makes its core structure an excellent starting point for the design of advanced chemical probes and molecular tools. ontosight.ai These tools are invaluable for studying the activity, localization, and function of their target proteases in complex biological systems.

Future developments in this area may include:

Fluorescently-labeled probes: Attaching a fluorescent reporter molecule to the Aeruginosin 98B scaffold would allow for the visualization of protease activity and localization within cells and tissues using techniques like fluorescence microscopy.

Biotinylated affinity probes: Incorporating a biotin (B1667282) tag would enable the use of Aeruginosin 98B for affinity purification of its target proteases from complex protein mixtures, facilitating their identification and further characterization.

Photo-affinity probes: The development of photo-activatable derivatives of Aeruginosin 98B would allow for the covalent and irreversible labeling of target proteases upon exposure to light, providing a powerful method for target identification and validation.

The synthesis of such chemical probes would significantly enhance the utility of Aeruginosin 98B as a research tool, enabling a deeper understanding of the roles of serine proteases in various biological contexts.

Computational Chemistry and Molecular Modeling in Aeruginosin 98B Research

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery and chemical biology research. In the context of Aeruginosin 98B, these approaches can provide valuable insights into its structure-activity relationships (SAR) and guide the design of novel analogs. uzh.ch

Key applications of computational methods include:

Molecular Docking: Docking studies can predict the binding mode of Aeruginosin 98B and its analogs within the active site of target proteases. nih.gov This information is crucial for understanding the molecular basis of its inhibitory activity and for designing modifications that could enhance binding affinity and selectivity. The crystal structure of the trypsin-Aeruginosin 98B complex provides an excellent foundation for such studies. rsc.orgacs.orgrcsb.org

Structure-Activity Relationship (SAR) Prediction: Computational models can be developed to predict the biological activity of virtual or yet-to-be-synthesized Aeruginosin 98B analogs. This allows for the in-silico screening of large compound libraries, prioritizing the most promising candidates for chemical synthesis and biological evaluation. uzh.chresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can provide a dynamic view of the interaction between Aeruginosin 98B and its target protease, revealing details about the stability of the complex and the role of conformational changes in the binding process. researchgate.netacs.org

The integration of these computational approaches with experimental studies will accelerate the exploration of the chemical space around the Aeruginosin 98B scaffold, leading to the rational design of new molecules with tailored properties for specific research applications.

Q & A

Q. What structural features distinguish Aeruginosin 98B from other aeruginosins, and how are these identified experimentally?

Aeruginosin 98B is a nonribosomal linear tetrapeptide comprising L-Choi (chlorinated tyrosine derivative), D-Leu, D-Hpla (hydroxyphenyllactic acid), and a sulfated arginine derivative. Key distinguishing features include its unique sulfation at the arginine moiety and the absence of halogenation compared to congeners like Aeruginosin 298A (chlorinated) or Aeruginosin 98A (non-sulfated) . Structural elucidation relies on tandem mass spectrometry (MS/MS) for fragmentation patterns and nuclear magnetic resonance (NMR) to resolve stereochemistry and substituent positions .

Q. How is Aeruginosin 98B biosynthesized in cyanobacteria, and what genetic tools are used to study its production?

Aeruginosin 98B is synthesized via nonribosomal peptide synthetase (NRPS) gene clusters (aer clusters), which encode modular enzymes for substrate activation, condensation, and tailoring. The aer cluster includes halogenases and sulfotransferases responsible for structural variations. Comparative genomics of Microcystis and Planktothrix strains reveals horizontal gene transfer as a driver of structural diversity. Knockout experiments targeting sulfotransferase genes (e.g., aerJ) can validate biosynthetic steps .

Q. What methodologies are employed for quantifying Aeruginosin 98B in environmental samples?

Liquid chromatography-mass spectrometry (LC-MS) with external calibration (0.5–500 µg/L range) is standard. Limits of detection (LOD) in nanopure water are 0.02–1.01 µg/L, optimized using high-resolution MS/MS and collision-induced dissociation (CID) for fragmentation matching. Matrix effects in lake water require isotope-labeled internal standards for normalization .

Advanced Research Questions

Q. What challenges arise in the total synthesis of Aeruginosin 98B, particularly in achieving stereochemical control?

Key steps include palladium-catalyzed asymmetric allylic alkylation (Tsuji-Trost reaction) to construct the D-Hpla fragment and sulfation of the arginine moiety. Diastereoselectivity (11:1 ratio) is achieved using racemic phosphine ligands (e.g., L1) during allylic alkylation. Post-synthetic sulfation requires protecting group strategies to avoid side reactions .

Q. How do structural contradictions in Aeruginosin 98B analogs affect their bioactivity against proteases like thrombin and plasmin?

The absence of chlorine in Aeruginosin 98B reduces binding affinity to thrombin compared to chlorinated analogs (e.g., Aeruginosin 828A). Molecular docking studies suggest the sulfated arginine interacts with aspartic acid residues (e.g., Asp 229 in thrombin), but weaker hydrogen bonding explains higher IC₅₀ values (micromolar range vs. nanomolar for chlorinated variants) .

Q. What computational and experimental approaches validate Aeruginosin 98B as a SARS-CoV-2 main protease (Mpro) inhibitor?

Virtual screening using AutoDock Vina and molecular dynamics simulations predict binding to Mpro’s active site (ΔG = -11.3 kcal/mol). In vitro validation involves fluorescence resonance energy transfer (FRET) assays with synthetic Mpro and IC₅₀ determination. Competitive inhibition is confirmed via Lineweaver-Burk plots .

Q. How do evolutionary analyses explain the structural plasticity of aeruginosin pathways across cyanobacterial genera?

Phylogenomic studies reveal aer clusters in Microcystis and Planktothrix share a common ancestor but diverged via horizontal gene transfer (HGT) of tailoring enzymes (e.g., sulfotransferases). Recombination events in the C-terminal NRPS modules enable alternative release mechanisms (e.g., macrocyclization vs. linear termination), driving structural diversity .

Q. What role do post-translational modifications (e.g., sulfation) play in Aeruginosin 98B’s ecological function within cyanobacterial blooms?

Sulfation enhances solubility and stability in aquatic environments, potentially aiding competitive exclusion of rival microbes. Metabolomic profiling of Microcystis blooms shows Aeruginosin 98B co-occurs with microcystins, suggesting synergistic roles in niche colonization .

Q. How can site-directed mutagenesis of NRPS adenylation domains expand Aeruginosin 98B’s structural diversity?

Swapping adenylation domains (e.g., replacing the D-Leu-specific domain with D-allo-Ile) alters substrate incorporation. Combinatorial biosynthesis in heterologous hosts (e.g., E. coli) coupled with CRISPR-Cas9 editing enables systematic exploration of structure-activity relationships .

Methodological Notes

- Stereochemical Analysis : Circular dichroism (CD) spectroscopy and Marfey’s reagent derivatization resolve D/L configurations in amino acid residues .

- Bioactivity Assays : Surface plasmon resonance (SPR) quantifies binding kinetics to proteases, while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

- Evolutionary Studies : Maximum-likelihood trees of aer gene clusters are reconstructed using RAxML, with bootstrap values >70% indicating robust clades .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.